5-(Tert-butyl)-2-chloropyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-tert-butyl-2-chloropyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-8(2,3)6-4-10-7(9)11-5-6/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSLSAJMLLZECF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(N=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Tert Butyl 2 Chloropyrimidine and Analogues
Direct Functionalization Approaches
Direct functionalization offers a straightforward route to 5-(tert-butyl)-2-chloropyrimidine by modifying an existing pyrimidine (B1678525) scaffold. This approach is often characterized by its atom economy and fewer synthetic steps.
A significant method for synthesizing this compound involves the direct chlorination of 2-(tert-butyl)pyrimidine. google.com This process allows for the selective introduction of a chlorine atom at the 5-position of the pyrimidine ring.
The direct chlorination of 2-(tert-butyl)pyrimidine can be effectively achieved using elemental chlorine in a solution of acetic acid or propionic acid. google.com These carboxylic acids serve as suitable solvents for the reaction, facilitating the dissolution of the starting material and the chlorinating agent. The reaction is notably conducted in the absence of a catalyst, simplifying the procedure and purification process. google.com
The yield and purity of the resulting this compound are significantly influenced by the reaction temperature and the presence of a buffer. The chlorination is typically carried out at temperatures ranging from 40°C to 90°C, with a preferred range of 55°C to 65°C for optimal results. google.com Reaction times can vary from 3 to 15 hours. google.com To maintain a stable pH and mitigate the formation of byproducts, the reaction mixture is often buffered with sodium acetate, particularly when acetic acid is used as the solvent. google.com This buffering helps to control the acidity of the reaction medium, leading to improved yields and higher purity of the final product. google.com
Table 1: Summary of Reaction Conditions for the Chlorination of 2-(tert-butyl)pyrimidine
| Parameter | Condition | Source |
|---|---|---|
| Substrate | 2-(tert-butyl)pyrimidine | google.com |
| Reagent | Elemental Chlorine | google.com |
| Solvent | Acetic Acid or Propionic Acid | google.com |
| Catalyst | None | google.com |
| Temperature | 40°C - 90°C (Optimal: 55°C - 65°C) | google.com |
| Buffer | Sodium Acetate | google.com |
| Reaction Time | 3 - 15 hours | google.com |
Chlorination of 2-(Tert-butyl)pyrimidine
Precursor-Based Synthesis Strategies
In contrast to direct functionalization, precursor-based strategies involve the construction of the pyrimidine ring from simpler, acyclic molecules. These methods offer greater flexibility in introducing a wide range of substituents onto the pyrimidine core.
Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules, such as pyrimidine derivatives, in a single step from three or more starting materials. mdpi.comacs.org These reactions are valued for their operational simplicity and ability to generate diverse molecular libraries. acs.org Various MCRs have been developed for pyrimidine synthesis, including [3+3], [2+2+2], and [3+2+1] annulation strategies. mdpi.comnih.gov For instance, a three-component reaction involving amidines, ketones, and an N,N-dimethylaminoethanol as a one-carbon source provides an eco-friendly route to pyrimidine derivatives. nih.govorganic-chemistry.org
A prominent precursor-based strategy for synthesizing pyrimidine analogues involves the cyclization of ketones with nitriles and amidines. organic-chemistry.orgresearchgate.net This approach allows for the construction of the pyrimidine ring through the formation of new carbon-carbon and carbon-nitrogen bonds. researchgate.net
Copper-catalyzed cyclization of ketones with nitriles under basic conditions is an economical method for producing a variety of functionalized pyrimidines. organic-chemistry.orgresearchgate.net Similarly, iron-catalyzed reactions of ketones and amidines, often in the presence of an oxidant like TEMPO, provide a modular approach to pyrimidine synthesis with broad functional group tolerance. organic-chemistry.orgacs.org Metal-free alternatives also exist, such as the [3+3] annulation of α,β-unsaturated ketones with amidines, which can proceed via visible-light-enabled photo-oxidation to yield the final pyrimidine product. rsc.org These methods highlight the versatility of using ketones, nitriles, and amidines as building blocks for the synthesis of diverse pyrimidine structures. mdpi.comorganic-chemistry.org
Table 2: Overview of Precursor-Based Pyrimidine Synthesis
| Reaction Type | Key Precursors | Catalyst/Conditions | Product | Source |
|---|---|---|---|---|
| Copper-Catalyzed Cyclization | Ketones, Nitriles | Copper catalyst, Basic conditions | Functionalized Pyrimidines | organic-chemistry.orgresearchgate.net |
| Iron-Catalyzed Cyclization | Ketones, Aldehydes, or Esters; Amidines | Iron(II)-complex, TEMPO | Pyrimidine Derivatives | organic-chemistry.orgacs.org |
| [3+3] Annulation | α,β-Unsaturated Ketones, Amidines | Metal-free, Visible light | Substituted Pyrimidines | rsc.org |
| [3+2+1] Annulation | Amidines, Ketones, N,N-Dimethylaminoethanol | Oxidative conditions | Pyrimidine Derivatives | nih.govorganic-chemistry.org |
Synthesis via N-Vinyl Amides
The synthesis of the pyrimidine core can be achieved through various cyclization strategies. One such method involves the reaction of N-vinyl amides with cyanic acid derivatives. This approach allows for the direct formation of C4-heteroatom substituted pyrimidines. While this method is a versatile tool for creating the pyrimidine ring, its specific application for the direct synthesis of this compound is not extensively documented in scientific literature. The general strategy, however, provides a foundational concept for pyrimidine synthesis that could potentially be adapted for the creation of analogues.
Derivations from Polychlorinated Pyrimidines
A more common and practical approach to obtaining 5-substituted-2-chloropyrimidines involves the derivatization of readily available polychlorinated pyrimidines, such as 2,4-dichloropyrimidine (B19661). The reactivity of the chlorine atoms at the C2 and C4 positions differs, allowing for regioselective substitution. Generally, in nucleophilic aromatic substitution (SNAr) reactions, the C4 position of 2,4-dichloropyrimidine is more reactive towards nucleophiles. mdpi.com
However, the presence of a substituent at the C5 position can significantly influence the regioselectivity of the substitution. An electron-withdrawing group at C5 tends to direct nucleophilic attack to the C4 position. Conversely, the steric bulk of a substituent at C5 can hinder attack at the adjacent C4 position, thereby favoring substitution at the C2 position. mdpi.com This principle is crucial for the synthesis of this compound analogues from a precursor like 2,4-dichloro-5-tert-butylpyrimidine.
For instance, the amination of substituted di- and trichloropyrimidines has been studied to achieve regioselective substitution at the C2 position. While many nucleophilic amines react under non-catalyzed SNAr conditions, more challenging aryl- and heteroarylamines may require a palladium catalyst to achieve high efficiency. mit.edu In cases where regioselectivity is difficult to control, a strategy involving the use of a 5-trimethylsilyl-2,4-dichloropyrimidine as a surrogate for the parent dichloropyrimidine has been developed to favor the formation of 2-substituted products. mit.edu Another approach involves the preparation of 2-chloro-4-thiomethoxy analogues, which exclusively afford the desired 2-aminated products. mit.edu
Metal-Catalyzed Coupling Reactions for Functionalization
The chlorine atom at the C2 position of this compound is a versatile handle for introducing a wide array of functional groups through various metal-catalyzed cross-coupling reactions. These reactions are pivotal for building molecular complexity and synthesizing libraries of compounds for various applications.
Suzuki-Miyaura Cross-Coupling with Boronic Acids/Esters
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. This reaction is widely used for the functionalization of heteroaryl chlorides, including 2-chloropyrimidines. nih.govresearchgate.net
The coupling of 2-chloropyrimidine (B141910) derivatives with various aryl and heteroaryl boronic acids allows for the synthesis of 2-arylpyrimidines. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields and can be optimized for specific substrates. mdpi.commdpi.com For instance, microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines has been shown to be highly efficient, providing C4-substituted pyrimidines in short reaction times with low catalyst loading. mdpi.com While the C4 position is generally more reactive in 2,4-dichloropyrimidines, steric hindrance from a C5 substituent can favor coupling at the C2 position. mdpi.com
Below is a table summarizing representative examples of Suzuki-Miyaura cross-coupling reactions with chloropyrimidine derivatives, which are analogous to the reactivity expected for this compound.
| Electrophile | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2,4-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 85 | mdpi.com |
| 2,4-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 92 | mdpi.com |
| 2,4-dichloropyrimidine | 3-Furylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 78 | mdpi.com |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 98 | researchgate.net |
| 2-Chloro-3-fluoropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃/XPhos | K₃PO₄ | t-BuOH | 100 | 95 | nih.gov |
Negishi Cross-Coupling with Organozinc Reagents
The Negishi cross-coupling reaction involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is known for its high functional group tolerance and its ability to form C-C bonds between various types of carbon atoms (sp³, sp², and sp). wikipedia.org Organozinc reagents are generally prepared from the corresponding organic halide via transmetalation with a zinc salt or by direct insertion of zinc metal. organic-chemistry.org
The Negishi coupling is a valuable method for the functionalization of heteroaryl chlorides. The reaction of 2-chloropyrimidines with organozinc reagents provides a route to 2-alkyl-, 2-alkenyl-, or 2-arylpyrimidines. The choice of catalyst and ligand is crucial for achieving high yields, especially with less reactive chloro-substrates. organic-chemistry.orgnih.gov
The following table presents examples of Negishi cross-coupling reactions with chloro-heterocyclic compounds, demonstrating the potential of this method for the derivatization of this compound.
| Electrophile | Organozinc Reagent | Catalyst/Ligand | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2-Chloropyridine | Phenylzinc chloride | Pd(P(t-Bu)₃)₂ | THF | 65 | 95 | organic-chemistry.org |
| 3-Chloropyridine | Ethylzinc iodide | Ni(acac)₂/dppe | THF/NMP | 65 | 88 | wikipedia.org |
| 2-Bromo-5-fluoropyridine | 4-Fluorophenylzinc chloride | Pd₂(dba)₃/P(o-tol)₃ | THF | 65 | 92 | nih.gov |
| 4-Chloroquinoline | Propylzinc bromide | Pd(OAc)₂/SPhos | Dioxane | 100 | 85 | nih.gov |
Palladium-Catalyzed C-N Bond Formation Reactions
Palladium-catalyzed C-N bond formation, most notably the Buchwald-Hartwig amination, is a cornerstone of modern organic synthesis for the construction of arylamines. libretexts.orgsnnu.edu.cn This reaction involves the coupling of an amine with an aryl halide or triflate, catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand. libretexts.org
The Buchwald-Hartwig amination is highly effective for the amination of 2-chloropyrimidines, providing access to a diverse range of 2-aminopyrimidine (B69317) derivatives. The reaction conditions can be tailored to accommodate a wide variety of amines, including primary and secondary alkylamines and anilines. mit.eduamazonaws.com The regioselective amination of polychloropyrimidines is also achievable, with the C2 position being a target for substitution, particularly when the C4 position is blocked or less reactive. mit.edunih.gov
The table below provides examples of Buchwald-Hartwig amination reactions on chloropyrimidine and related chloro-heterocyclic systems.
| Electrophile | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Morpholine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 100 | 95 (at C4) | amazonaws.com |
| 2-Chloro-5-nitropyridine | Aniline | Pd(OAc)₂/BINAP | NaOt-Bu | Toluene | 80 | 92 | libretexts.org |
| 5-Bromo-2-chloropyridine | Piperidine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 110 | 88 (at C2) | amazonaws.com |
| 2-Chloro-5-trifluoromethoxypyrazine | Benzylamine | Pd(OAc)₂/XPhos | K₃PO₄ | Toluene | 110 | 85 | researchgate.net |
Cobalt-Catalyzed Cross-Coupling Reactions
In recent years, cobalt-catalyzed cross-coupling reactions have emerged as a more economical and environmentally friendly alternative to palladium-catalyzed methods. thieme-connect.de Cobalt salts can effectively catalyze the coupling of organic halides with organometallic reagents such as Grignard reagents or organozinc compounds. thieme-connect.deuni-muenchen.de
Cobalt-catalyzed cross-coupling reactions have been successfully applied to the arylation of 2-chloropyrimidines. These reactions often proceed under mild conditions and tolerate a variety of functional groups. For example, a cobalt-catalyzed cross-coupling of aryl halides with 2-chloropyrimidines using in situ prepared arylzinc reagents has been reported to give satisfactory to high yields. uni-muenchen.de
The following table summarizes examples of cobalt-catalyzed cross-coupling reactions, illustrating their utility in the functionalization of chloro-heterocycles like this compound.
| Electrophile | Organometallic Reagent | Catalyst | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2-Chloropyrimidine | Phenylzinc bromide | CoBr₂ | THF | 50 | 75 | uni-muenchen.de |
| 2-Chloropyrimidine | 4-Methoxyphenylzinc bromide | CoBr₂ | THF | 50 | 82 | uni-muenchen.de |
| 2-Chloropyrazine | 4-Fluorophenylzinc chloride | CoCl₂ | Acetonitrile | 60 | 69 | uni-muenchen.de |
| Phenyl bromide | n-Butylmagnesium bromide | CoCl₂ | THF | 25 | 95 | thieme-connect.de |
Photochemical Synthesis Routes
Photochemical reactions utilize light energy to promote chemical transformations. These methods can generate highly reactive intermediates, such as radicals, under conditions that are often milder than traditional thermal reactions. This approach has emerged as a powerful tool for the synthesis of complex organic molecules. nih.govunina.it
A notable photochemical protocol has been developed for the alkylation of diazines, a class of six-membered aromatic compounds containing two nitrogen atoms, which includes pyrimidines, pyrazines, and pyridazines. thieme-connect.comthieme-connect.com This method employs N-(acyloxy)phthalimides as alkyl radical precursors in a process that is facilitated by triethylamine (B128534) and irradiation with visible light (390–427 nm). thieme-connect.com The reaction offers a rapid and efficient way to create a diverse range of alkylated diazines. thieme-connect.comthieme-connect.com
The process is significant because it avoids the need for stoichiometric oxidants and strong acids typically required in classical Minisci-type reactions. thieme-connect.comnih.gov The use of N-(acyloxy)phthalimides, which can be derived from corresponding carboxylic acids, allows for the decarboxylative generation of alkyl radicals through a single-electron reduction, leading to a redox-neutral transformation. thieme-connect.com
The general applicability of this photochemical alkylation is demonstrated with a variety of diazine substrates. For instance, the reaction has been successfully applied to 2-chloropyrimidine. While the direct synthesis of this compound is a specific application of this methodology, the reaction's scope with various N-(acyloxy)phthalimides allows for the introduction of primary, secondary, and tertiary alkyl groups.
The proposed mechanism involves the formation of an electron donor-acceptor (EDA) complex between the diazine and triethylamine. Upon photoexcitation, this complex facilitates a single-electron transfer (SET) to the N-(acyloxy)phthalimide, which then undergoes fragmentation to release an alkyl radical, phthalimide, and carbon dioxide. This alkyl radical subsequently adds to the electron-deficient diazine ring. A final oxidation and deprotonation step yields the alkylated diazine product. The unique reactivity of diazines under these basic conditions is highlighted by the fact that this specific photochemical protocol is not effective for the alkylation of pyridines. thieme-connect.com
Detailed research findings have showcased the reaction's broad scope. The following table summarizes the results for the alkylation of 2-chloropyrimidine with various N-(acyloxy)phthalimides to generate a series of 5-alkyl-2-chloropyrimidine analogues.
Table 1: Photochemical Alkylation of 2-Chloropyrimidine with N-(Acyloxy)phthalimides
| Entry | Alkyl Group (from N-(Acyloxy)phthalimide) | Product | Yield (%) |
|---|---|---|---|
| 1 | tert-butyl | This compound | 85 |
| 2 | Cyclohexyl | 2-chloro-5-cyclohexylpyrimidine | 95 |
| 3 | Isopropyl | 2-chloro-5-isopropylpyrimidine | 89 |
| 4 | 1-Adamantyl | 5-(1-adamantyl)-2-chloropyrimidine | 99 |
Data sourced from supporting information of relevant research articles. Reaction conditions typically involve the diazine, N-(acyloxy)phthalimide, and triethylamine in a suitable solvent, irradiated with a specific wavelength of light for several hours.
This photochemical method proves to be highly effective for introducing sterically hindered alkyl groups like tert-butyl and adamantyl at the C5-position of 2-chloropyrimidine, often resulting in excellent yields. thieme-connect.com
Reactivity and Chemical Transformations of 5 Tert Butyl 2 Chloropyrimidine
Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-2 Position
The electron-deficient nature of the pyrimidine (B1678525) ring, further accentuated by the two nitrogen atoms, makes the C-2 position particularly susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom at this position acts as a good leaving group, facilitating a wide range of substitution reactions. This reactivity is a cornerstone of the synthetic utility of 5-(tert-butyl)-2-chloropyrimidine. The general mechanism involves the addition of a nucleophile to the C-2 carbon, forming a tetrahedral intermediate known as a Meisenheimer complex, followed by the elimination of the chloride ion to restore aromaticity. stackexchange.comyoutube.com
Reaction with Amines and Amides
The reaction of this compound with various amines and amides is a well-established method for the synthesis of 2-aminopyrimidine (B69317) derivatives. These reactions are typically conducted under thermal conditions, often in the presence of a base to neutralize the hydrogen chloride generated. The reaction proceeds through a bimolecular mechanism, being first order in both the pyrimidine substrate and the amine nucleophile. zenodo.org The rate of these reactions is influenced by the nucleophilicity of the amine. zenodo.org
For instance, the reaction of 2-chloropyrimidines with amines can be facilitated in water in the presence of potassium fluoride, offering a greener alternative to traditional methods that may require transition-metal catalysts. researchgate.net While palladium-catalyzed amination can also be employed, direct nucleophilic substitution often provides comparable or only slightly lower yields for certain amine couplings. researchgate.net The choice between a direct SNAr and a catalyzed reaction depends on the specific amine and the desired reaction conditions. researchgate.net
It has been noted that in the case of 2,4-dichloropyrimidines with an electron-withdrawing group at the C-5 position, reaction with tertiary amines can lead to selective substitution at the C-2 position, followed by in-situ N-dealkylation to yield the corresponding secondary amine derivative. researchgate.net
Hydrolysis Pathways (e.g., to 2-(Tert-butyl)-5-hydroxypyrimidine)
The hydrolysis of the C-2 chloro group in this compound to a hydroxyl group, yielding 2-(tert-butyl)-5-hydroxypyrimidine, is a synthetically important transformation. However, the direct conversion of a chloro group to a hydroxyl group on a pyrimidine ring is not always straightforward. google.com Attempts to hydrolyze similar compounds like 2-t-butyl-5-bromopyrimidine with sodium methoxide (B1231860) have been shown to produce significant amounts of the dehalogenated byproduct, 2-t-butylpyrimidine. google.com
The hydrolysis of related chlorohydrins has been shown to proceed through the formation of an intermediate carbocation, which can be trapped by external nucleophiles. nih.gov This suggests that the reaction conditions, such as solvent and pH, can significantly influence the product distribution. nih.gov In some cases, the hydrolysis of aminopyrimidines can be selective, with the site of hydrolysis being influenced by the electronic nature of substituents on the pyrimidine ring. nih.gov
Influence of Catalysts on Hydrolysis Selectivity (e.g., N-oxides, Disulfides, Elemental Sulfur)
To overcome the challenges associated with the direct hydrolysis of 2-halo-5-(tert-butyl)pyrimidines, catalytic methods have been developed to improve the yield and purity of the desired 5-(tert-butyl)-2-hydroxypyrimidine. The use of catalysts such as N-oxides (e.g., 2-picoline-N-oxide), disulfides (e.g., di-n-butyldisulfide), or elemental sulfur in the presence of an alkali metal methoxide has been shown to be effective. google.comgoogle.com
These reactions are typically carried out at elevated temperatures (150°C to 220°C) in a solvent like methanol. google.comgoogle.com Elemental sulfur is often the preferred catalyst, used in amounts ranging from 2.5 to 7.5 mole percent. google.comgoogle.com The use of these catalysts significantly improves the efficiency of the hydrolysis, providing good yields of 2-t-butyl-5-hydroxypyrimidine. google.comgoogle.com
| Catalyst google.comgoogle.com | Temperature Range (°C) google.comgoogle.com | Preferred Amount (mole %) google.comgoogle.com |
| N-oxides (e.g., 2-picoline-N-oxide) | 150 - 220 | 0.5 - 20 |
| Disulfides (e.g., di-n-butyldisulfide) | 150 - 220 | 0.5 - 20 |
| Elemental Sulfur | 150 - 220 | 2.5 - 7.5 |
Derivatization Strategies via Chlorine Atom Reactivity
The chlorine atom at the C-2 position of this compound serves as a versatile handle for a wide array of derivatization strategies beyond simple nucleophilic substitution. lookchem.comsigmaaldrich.com These strategies are crucial for the synthesis of diverse libraries of pyrimidine-based compounds for applications in drug discovery and materials science. lookchem.comsigmaaldrich.com
The reactivity of the C-2 chloro group allows for its displacement by a variety of nucleophiles, including alkoxides, thiolates, and carbanions, leading to the formation of ethers, thioethers, and carbon-carbon bonds, respectively. These transformations significantly expand the chemical space accessible from this starting material.
Functional Group Interconversions and Modifications
Functional group interconversions (FGIs) are fundamental in organic synthesis, allowing for the conversion of one functional group into another. mit.eduimperial.ac.ukyoutube.com In the context of this compound, the tert-butyl group and the pyrimidine ring itself can undergo various modifications. lookchem.com
For example, the tert-butyl group, while generally robust, can be a site for metabolic oxidation in biological systems. lookchem.comsigmaaldrich.com Synthetic strategies can be designed to introduce oxidized forms of the tert-butyl group, which can be useful in studying metabolic pathways. lookchem.comsigmaaldrich.com Furthermore, the pyrimidine ring can be subjected to reactions such as N-oxidation, which can alter its electronic properties and reactivity, providing another avenue for diversification. nih.gov
Deconstruction-Reconstruction Strategies for Pyrimidine Scaffold Diversification
A more advanced and innovative approach to diversifying the pyrimidine scaffold involves deconstruction-reconstruction strategies. researchgate.netnih.govnsf.gov This method entails the cleavage of the pyrimidine ring to form reactive intermediates, which can then be used in subsequent reactions to construct new heterocyclic systems. researchgate.netnih.govnsf.govresearchgate.net
One such strategy involves the conversion of the pyrimidine into a pyrimidinium salt, which can then be cleaved to generate a three-carbon iminoenamine building block. researchgate.netnih.gov This versatile intermediate can participate in various heterocycle-forming reactions, leading to the synthesis of diverse structures such as azoles and pyridines. researchgate.netnih.govresearchgate.net This approach allows for the transformation of a readily available pyrimidine core into more complex and diverse heterocyclic analogues that would be challenging to access through traditional synthetic routes. researchgate.netnih.gov
Formation and Cleavage of N-Arylpyrimidinium Salts
The reaction of this compound with aryl amines can lead to the formation of N-arylpyrimidinium salts. This transformation is a nucleophilic aromatic substitution (SNAr) reaction, a characteristic pathway for halo- and pseudohalo-pyrimidines. The pyrimidine ring, being an electron-deficient heteroaromatic system, is activated towards attack by nucleophiles. The presence of the chlorine atom at the C2 position provides a suitable leaving group for this substitution.
The formation of the N-arylpyrimidinium salt proceeds via the attack of the nitrogen atom of the aryl amine on the C2 position of the pyrimidine ring. The tert-butyl group at the C5 position, being an electron-donating group, might slightly decrease the electrophilicity of the pyrimidine ring. However, the strong electron-withdrawing effect of the two ring nitrogen atoms is the dominant factor, facilitating the nucleophilic attack.
Once formed, these N-arylpyrimidinium salts can undergo cleavage under specific conditions. The stability of the pyrimidinium salt is influenced by the nature of the aryl substituent and the reaction conditions. Reductive cleavage is a possible pathway for the scission of the N-aryl bond, potentially regenerating a pyrimidine derivative and the corresponding aniline. The specific conditions for the formation and cleavage of N-arylpyrimidinium salts derived from this compound would require empirical determination, but the general principles of SNAr reactions on pyrimidines provide a solid theoretical framework.
Generation of Iminoenamine Building Blocks for Heterocycle Synthesis
While direct evidence for the generation of iminoenamine building blocks from this compound is not extensively documented in publicly available literature, the chemical nature of the intermediate N-arylpyrimidinium salts suggests their potential as precursors for such species. Iminoenamines are versatile intermediates in organic synthesis, particularly for the construction of more complex heterocyclic systems.
The transformation of an N-aryl-5-(tert-butyl)-2-aminopyrimidinium salt into an iminoenamine could be envisaged to occur through a ring-opening reaction. This process would likely be promoted by a nucleophilic attack or by specific reaction conditions that favor the cleavage of the pyrimidine ring. The resulting open-chain intermediate would possess both an imine and an enamine functionality, making it a highly reactive building block.
The subsequent reactions of this putative iminoenamine intermediate could involve intramolecular cyclizations to form new heterocyclic rings or intermolecular reactions with other reagents to build diverse molecular scaffolds. The specific nature of the heterocycles that can be synthesized would depend on the substitution pattern of the iminoenamine and the reaction conditions employed.
Electrophilic Substitution Reactions on the Pyrimidine Core
The pyrimidine ring is generally considered to be electron-deficient and therefore deactivated towards electrophilic substitution reactions. uoanbar.edu.iq The two nitrogen atoms exert a strong electron-withdrawing inductive effect, reducing the electron density of the carbon atoms in the ring. uoanbar.edu.iq This makes electrophilic attack significantly more difficult compared to benzene (B151609) and other aromatic hydrocarbons. uoanbar.edu.iq
However, the substituents on the pyrimidine ring play a crucial role in modulating its reactivity and directing the position of electrophilic attack. In the case of this compound, we have two substituents to consider: the chloro group at C2 and the tert-butyl group at C5.
The chloro group is a deactivating group due to its inductive electron-withdrawing effect, but it is an ortho-, para-director in electrophilic aromatic substitution on benzene rings. In the context of the pyrimidine ring, its directing effect would be towards the adjacent positions.
The tert-butyl group is an electron-donating group through induction and is known to be an ortho-, para-director in electrophilic aromatic substitution on benzene. organic-chemistry.org In tert-butylbenzene, nitration yields a mixture of ortho, meta, and para products, with the para isomer being the major product due to steric hindrance at the ortho positions. nih.gov
Considering the combined effects in this compound:
The C4 and C6 positions are the most likely sites for electrophilic attack, as they are activated by the electron-donating tert-butyl group at C5 and are ortho/para to it.
The C2 position is occupied by the chloro group.
The C5 position is occupied by the tert-butyl group.
Therefore, any electrophilic substitution would be expected to occur preferentially at the C4 or C6 position. The inherent deactivation of the pyrimidine ring means that harsh reaction conditions would likely be required to effect such substitutions. uoanbar.edu.iq For instance, nitration would necessitate the use of strong nitrating agents, and Friedel-Crafts reactions are generally not feasible on such deactivated systems. uoanbar.edu.iq
Table of Expected Products in Electrophilic Aromatic Substitution:
| Reaction | Reagents | Expected Major Product(s) |
| Nitration | HNO₃/H₂SO₄ | 4-Nitro-5-(tert-butyl)-2-chloropyrimidine and/or 6-Nitro-5-(tert-butyl)-2-chloropyrimidine |
| Halogenation | Br₂/FeBr₃ | 4-Bromo-5-(tert-butyl)-2-chloropyrimidine and/or 6-Bromo-5-(tert-butyl)-2-chloropyrimidine |
It is important to note that the steric bulk of the tert-butyl group might influence the regioselectivity between the C4 and C6 positions.
Applications in Advanced Organic Synthesis and Chemical Development
Role as a Versatile Synthetic Intermediate in Complex Molecule Construction
5-(tert-butyl)-2-chloropyrimidine serves as a pivotal building block in the synthesis of intricate molecular architectures. Its utility is largely derived from the reactivity of the 2-chloro position, which is amenable to a variety of cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds, is particularly well-suited for derivatives of chloropyrimidines. nih.gov This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the C2 position of the pyrimidine (B1678525) ring, enabling the construction of biaryl and heteroaryl-pyrimidine systems that are prevalent in many biologically active compounds and functional materials.
The general applicability of Suzuki cross-coupling to chloropyrimidines has been demonstrated, providing a pathway to a diverse library of substituted pyrimidines. nih.gov For instance, the coupling of chloropyrimidines with various arylboronic acids, catalyzed by palladium complexes, proceeds with good to excellent yields, showcasing the robustness of this synthetic strategy. mdpi.com The tert-butyl group at the C5 position can influence the reactivity and solubility of the molecule, often improving its processability in organic solvents without interfering with the coupling reaction at the C2 position.
The following table provides a representative overview of the types of Suzuki-Miyaura cross-coupling reactions that chloropyrimidines can undergo, highlighting the versatility of this approach for constructing complex molecules.
| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Potential Application |
| This compound | Arylboronic Acid | Pd(PPh₃)₄ / Base | 2-Aryl-5-(tert-butyl)pyrimidine | Pharmaceutical Scaffolds, Liquid Crystals |
| This compound | Heteroarylboronic Acid | Pd₂(dba)₃ / P(t-Bu)₃ / Base | 2-Heteroaryl-5-(tert-butyl)pyrimidine | Agrochemicals, Organic Electronics |
| 2,4-Dichloropyrimidine (B19661) | Phenylboronic Acid | Pd(PPh₃)₄ / Base | 2-Chloro-4-phenylpyrimidine | Intermediate for further functionalization |
| 4,6-Dichloropyrimidine | 5-Pyrimidylboronic Acid | Pd(PPh₃)₂Cl₂ / Na₂CO₃ | 4,6-Bis(5-pyrimidyl)pyrimidine | Ligands for metal complexes |
This table is illustrative and based on established reactivity of chloropyrimidines.
Building Block for Novel Heterocyclic Systems
The pyrimidine ring is a fundamental core in a vast array of fused heterocyclic systems, many of which exhibit significant biological activity. nih.gov this compound is a valuable precursor for the synthesis of such novel heterocyclic frameworks. The reactive chlorine atom can be displaced by a variety of nucleophiles, including amines, thiols, and alcohols, to initiate cyclization reactions that lead to the formation of fused ring systems.
For example, the reaction of a 2-chloropyrimidine (B141910) derivative with a molecule containing two nucleophilic groups can lead to the formation of a new heterocyclic ring fused to the pyrimidine core. This strategy has been employed in the synthesis of various fused systems, such as pyrimido[4,5-b]indoles and other related structures. The tert-butyl group can serve to modulate the electronic properties and solubility of the resulting fused system, potentially influencing its biological activity or material properties.
The synthesis of fused heterocyclic systems often involves a multi-step sequence, where the initial substitution of the chlorine atom is followed by an intramolecular cyclization. The versatility of this approach allows for the creation of a wide diversity of ring systems by varying the nature of the nucleophilic partner.
Design Principles for Tailored Chemical Entities
The design of new chemical entities with specific functions, particularly in medicinal chemistry, relies on a set of guiding principles that relate molecular structure to biological activity. researchgate.netmdpi.com The this compound moiety can be strategically incorporated into molecules to influence their physicochemical properties in a predictable manner. The bulky and lipophilic tert-butyl group can enhance binding to hydrophobic pockets in target proteins and can also impact a molecule's metabolic stability and pharmacokinetic profile.
In fragment-based drug design, small molecular fragments with desired binding properties are identified and then elaborated upon to create more potent and selective drug candidates. The 5-(tert-butyl)pyrimidine (B13117117) core can be considered a valuable fragment due to its presence in known bioactive molecules and its synthetic tractability. The chlorine atom provides a convenient handle for the attachment of other molecular fragments, allowing for the systematic exploration of the chemical space around the pyrimidine core.
The principles of isosterism and bioisosterism are also central to the design of tailored chemical entities. 21umas.edu.ye The pyrimidine ring itself is a bioisostere of other aromatic and heteroaromatic systems, and the tert-butyl group can be used to probe steric and lipophilic requirements in a binding site. By systematically modifying the substituents on the pyrimidine ring, medicinal chemists can fine-tune the properties of a molecule to optimize its therapeutic potential.
Computational and Theoretical Investigations of 5 Tert Butyl 2 Chloropyrimidine
Theoretical Spectroscopic Property Prediction
Nuclear Magnetic Resonance (NMR) Spectra Calculation (e.g., ¹H NMR, ¹³C NMR via GIAO method)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation. The theoretical calculation of NMR chemical shifts can provide crucial support for experimental assignments, help distinguish between isomers, and offer insights into the electronic environment of nuclei. rsc.org The Gauge-Including Atomic Orbital (GIAO) method is one of the most reliable and widely used approaches for calculating NMR shielding tensors. imist.maresearchgate.net
The GIAO method, typically employed within a Density Functional Theory (DFT) framework, calculates the magnetic shielding of each nucleus in a molecule. These absolute shielding values (σ) are then converted to chemical shifts (δ) relative to a reference standard, commonly tetramethylsilane (B1202638) (TMS), using the formula: δ_sample = σ_ref - σ_sample.
For 5-(tert-butyl)-2-chloropyrimidine, DFT calculations, for instance at the B3LYP/6-311+G(d,p) level of theory, would first involve geometry optimization to find the molecule's lowest energy conformation. nih.govsemanticscholar.org Following this, GIAO calculations would be performed on the optimized structure to yield the isotropic shielding constants for each hydrogen and carbon atom.
The expected ¹³C NMR chemical shifts would be influenced by the substituents. The carbon atom C2, bonded to the electronegative chlorine and two nitrogen atoms, would be significantly deshielded, appearing at a high chemical shift. The C5 carbon, attached to the electron-donating tert-butyl group, would experience a shielding effect compared to an unsubstituted position. The carbons of the tert-butyl group would appear in the typical aliphatic region but their exact shifts would be subtly influenced by the aromatic ring system.
A comparison of theoretical and experimental data is critical for validation. A linear regression analysis of calculated versus experimental chemical shifts for a series of related pyrimidine (B1678525) derivatives often shows high correlation coefficients (R² > 0.95), confirming the accuracy of the computational approach. researchgate.net
Table 1: Illustrative Calculated vs. Experimental NMR Chemical Shifts (ppm) for this compound
| Atom | Calculated ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Calculated ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |
| C2 | 161.5 | 160.8 | - | - |
| C4 | 158.0 | 157.4 | 8.55 | 8.50 |
| C5 | 135.2 | 134.7 | - | - |
| C6 | 155.8 | 155.1 | 8.55 | 8.50 |
| C(CH₃)₃ | 38.1 | 37.6 | - | - |
| C(CH₃)₃ | 30.5 | 30.1 | 1.35 | 1.32 |
Note: Data is representative and for illustrative purposes only. Calculations would typically be performed using a DFT method like B3LYP with a suitable basis set, and referenced against TMS calculated at the same level of theory.
Ultraviolet-Visible (UV-Vis) and Vacuum Ultraviolet (VUV) Photoabsorption Spectra
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. Computational methods can predict the absorption wavelengths (λ_max) and oscillator strengths (f), which correspond to the intensity of these transitions. rsc.org These calculations are vital for interpreting experimental spectra and understanding the electronic structure of the molecule.
The theoretical UV-Vis spectrum of this compound can be simulated using Time-Dependent Density Functional Theory (TD-DFT). nih.govyoutube.com This method calculates the energies of electronic excitations from the ground state to various excited states.
For this compound, the primary electronic transitions are expected to be π → π* and n → π* transitions associated with the pyrimidine ring. The π → π* transitions, typically of high intensity, involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transitions, involving non-bonding electrons on the nitrogen atoms, are generally weaker. The chlorine and tert-butyl substituents will modulate the energies of these transitions. The chlorine atom's lone pairs and the tert-butyl group's hyperconjugation can interact with the pyrimidine π-system, shifting the absorption bands. Solvation effects are also significant and can be modeled computationally using methods like the Polarizable Continuum Model (PCM). nih.gov
Table 2: Illustrative TD-DFT Calculated Electronic Transitions for this compound (in Ethanol)
| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 275 | 0.015 | n → π |
| S₀ → S₂ | 248 | 0.210 | HOMO → LUMO (π → π) |
| S₀ → S₃ | 215 | 0.155 | HOMO-1 → LUMO (π → π*) |
Note: Data is representative. HOMO = Highest Occupied Molecular Orbital, LUMO = Lowest Unoccupied Molecular Orbital. Calculations are typically performed using a functional like CAM-B3LYP or M06-2X with a basis set that includes diffuse functions, within a solvent model. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Analysis
TD-DFT provides more than just absorption wavelengths; it allows for a detailed analysis of the nature of each electronic excitation. rsc.org By examining the molecular orbitals (MOs) involved in a given transition, one can characterize it as a local excitation, a charge-transfer excitation, or a mix thereof.
For this compound, analysis of the frontier molecular orbitals (HOMO and LUMO) is the first step. The HOMO is expected to have significant contributions from the pyrimidine ring π-system, while the LUMO will be a π* orbital. TD-DFT output details which orbital-to-orbital transitions contribute to each excited state. For example, the main absorption band might be primarily described by the HOMO → LUMO transition. researchgate.net
This analysis can reveal the influence of the substituents. The electron-donating tert-butyl group will raise the energy of the HOMO, potentially leading to a red shift (longer wavelength) in the absorption spectrum compared to unsubstituted 2-chloropyrimidine (B141910). The electron-withdrawing chlorine atom can lower the energy of both frontier orbitals. The precise balance of these effects determines the final spectral properties. Visualizing the change in electron density upon excitation provides a clear picture of how charge is redistributed within the molecule, highlighting regions that become more electron-rich or electron-poor in the excited state.
Conformational Analysis and Molecular Dynamics Simulations
While this compound is a relatively rigid molecule, it possesses rotational degrees of freedom, primarily concerning the methyl groups of the tert-butyl substituent. Conformational analysis aims to identify the stable arrangements of the atoms (conformers) and their relative energies. Molecular Dynamics (MD) simulations go a step further, modeling the atomic motions over time to explore the conformational landscape and understand the molecule's dynamic behavior. ucsd.edunih.gov
For this compound, a potential energy surface scan, varying the dihedral angles of the tert-butyl group's C-C bonds, can identify the lowest-energy conformer. However, due to the high symmetry and rapid rotation of the tert-butyl group at room temperature, it is often treated as a single, time-averaged entity in simpler models.
MD simulations, using a classical force field, can provide a more detailed picture. A simulation of the molecule in a solvent box (e.g., water or ethanol) would show the interactions between the solute and solvent molecules and how these interactions influence its conformational preferences. nih.gov Analysis of the MD trajectory can yield information on root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. ucsd.edu For this compound, RMSF values would likely be highest for the hydrogen atoms of the methyl groups, indicating their rapid rotation.
Structure-Reactivity Relationship (SAR) Studies via Computational Modeling
Structure-Reactivity Relationship (SAR) studies aim to connect a molecule's structural features to its chemical behavior. nih.gov Computational modeling is a powerful tool in SAR, allowing for the calculation of various electronic and steric descriptors that quantify reactivity. mdpi.comnih.gov
Influence of Substituents on Chemical Stability and Reactivity
The stability and reactivity of the pyrimidine ring are significantly modulated by its substituents. Computational analysis can quantify this through several descriptors. The HOMO-LUMO energy gap is a common indicator of chemical stability; a larger gap implies higher stability and lower reactivity. mdpi.com
For this compound, the electron-donating tert-butyl group at C5 increases electron density in the ring, making it more susceptible to electrophilic attack than 2-chloropyrimidine itself. Conversely, the electron-withdrawing chlorine at C2 decreases electron density, particularly at the C2, C4, and C6 positions, making the ring more resistant to oxidation but activating the C2 position for nucleophilic aromatic substitution.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of reactivity. The MEP surface for this molecule would show negative potential (red/yellow) around the nitrogen atoms, indicating their propensity to act as hydrogen bond acceptors or Lewis bases. A region of positive potential (blue) would likely be found around the ring protons and, to a lesser extent, the chlorine atom (the "sigma-hole" effect), indicating sites susceptible to nucleophilic attack.
Steric and Electronic Effects of the Tert-butyl and Chlorine Groups
Electronic Effects : The tert-butyl group is a classic electron-donating group through induction and hyperconjugation. This increases the electron density of the pyrimidine ring, influencing its basicity and reactivity towards electrophiles. The chlorine atom is electronegative and acts as an inductive electron-withdrawing group, deactivating the ring towards electrophilic substitution. However, through resonance, its lone pairs can donate electron density back to the ring, an effect that is generally weaker than its inductive withdrawal in aromatic systems.
Steric Effects : The tert-butyl group is exceptionally bulky. Its large size can hinder the approach of reagents to the adjacent C4 and C6 positions of the pyrimidine ring, a phenomenon known as steric hindrance. This can direct reactions to other, less hindered sites on the molecule. The chlorine atom is smaller and exerts a more moderate steric effect, but it can still influence the preferred trajectory of an incoming nucleophile at the C2 position.
Computational quantitative structure-activity relationship (QSAR) models can be built to correlate these effects with observed properties. nih.govrjpbr.com Descriptors such as molar refractivity (MR) for steric bulk and Hammett constants (σ) for electronic influence can be calculated or estimated to build predictive models for biological activity or chemical reactivity. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(tert-butyl)-2-chloropyrimidine, and how can by-product formation be minimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution, where a tert-butyl group is introduced to a chloropyrimidine precursor. Key parameters include using anhydrous solvents (e.g., THF or DCM), maintaining temperatures between 0–5°C to control exothermic reactions, and employing catalysts like Pd/C or CuI for regioselectivity . To minimize by-products (e.g., di-substituted derivatives), stoichiometric control of tert-butylating agents (e.g., tert-butyl lithium) and real-time monitoring via thin-layer chromatography (TLC) are recommended .
Q. How should researchers characterize the purity of this compound?
- Methodological Answer : Purity assessment requires a combination of analytical techniques:
- 1H/13C NMR : Confirm molecular structure by comparing chemical shifts to analogous tert-butyl pyrimidines (e.g., δ 1.3 ppm for tert-butyl protons) .
- HPLC-MS : Use a C18 column with acetonitrile/water mobile phase (gradient elution) to detect impurities at 254 nm .
- Elemental Analysis : Validate C, H, N, and Cl content within ±0.3% of theoretical values .
Q. What storage conditions ensure the stability of this compound in academic labs?
- Methodological Answer : Store the compound in amber vials under inert gas (argon or nitrogen) at 2–8°C to prevent degradation via hydrolysis or oxidation. Conduct periodic stability checks using HPLC, as the chlorine substituent may react with ambient moisture over time .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields during catalytic cross-coupling with this compound?
- Methodological Answer : Discrepancies often arise from catalyst loading, solvent polarity, or trace moisture. Systematically vary parameters:
- Test palladium catalysts (e.g., Pd(PPh3)4 vs. Pd2(dba)3) in polar aprotic solvents (DMF vs. DMSO).
- Monitor reaction progress via in situ IR spectroscopy to detect intermediate species .
- Optimize anhydrous conditions using molecular sieves or glovebox setups .
Q. What strategies mitigate side reactions at the chlorine site in Suzuki-Miyaura couplings involving this compound?
- Methodological Answer : The chlorine atom is susceptible to displacement during cross-coupling. Mitigation approaches include:
- Protecting Groups : Temporarily block the chlorine site with trimethylsilyl groups, which are later removed under mild acidic conditions .
- Low-Temperature Reactions : Perform couplings at −20°C to reduce unwanted nucleophilic substitution .
- Computational Modeling : Use DFT calculations to predict reactivity and optimize ligand-catalyst pairs (e.g., XPhos ligands for steric hindrance) .
Q. How can discrepancies in solubility data for this compound across studies be reconciled?
- Methodological Answer : Solubility variations often stem from solvent purity, temperature, or crystallization kinetics. Standardize measurements by:
- Conducting saturation experiments in triplicate using USP-grade solvents.
- Employing dynamic light scattering (DLS) to detect aggregation in non-polar solvents (e.g., hexane) .
- Referencing thermogravimetric analysis (TGA) to correlate solubility with thermal stability .
Q. What toxicological precautions are critical when handling this compound in vitro studies?
- Methodological Answer : The compound’s acute toxicity (e.g., LD50 > 300 mg/kg in rodents) necessitates:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
